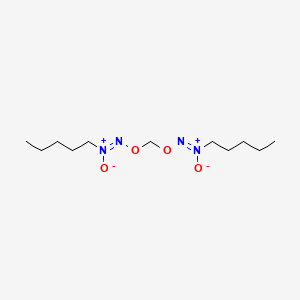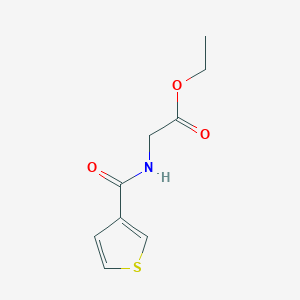
8,10-dioxa-6,7,11,12-tetraazaheptadeca-6,11-diene 6,12-dioxide
Descripción general
Descripción
8,10-dioxa-6,7,11,12-tetraazaheptadeca-6,11-diene 6,12-dioxide, commonly known as DOTH, is a heterocyclic organic compound. It is a potential drug candidate and has gained significant attention from researchers due to its diverse range of biological activities. DOTH is a complex molecule with a unique structure that makes it a promising candidate for various scientific research applications.
Mecanismo De Acción
The exact mechanism of action of DOTH is not yet fully understood. However, studies have shown that it can inhibit the activity of certain enzymes, such as topoisomerase II and DNA polymerase, which are involved in DNA replication and cell division. This inhibition can lead to cell death and is the basis for its antitumor activity.
Biochemical and Physiological Effects:
DOTH has been shown to have several biochemical and physiological effects. It can induce apoptosis, inhibit angiogenesis, and reduce inflammation. DOTH has also been found to have antioxidant properties and can scavenge free radicals, which are known to cause cellular damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of DOTH is its diverse range of biological activities, which makes it a potential candidate for various scientific research applications. Its simple synthesis method and high yield also make it readily available for research purposes. However, one of the limitations of DOTH is its low solubility in water, which can make it challenging to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for DOTH research. One area of interest is its potential use in the treatment of neurodegenerative disorders. Further studies are needed to explore its neuroprotective effects and its potential as a therapeutic agent for these disorders. Another area of interest is its antiviral activity, which could be explored further for the development of antiviral drugs. Additionally, the potential use of DOTH as a bioactive agent in agriculture and the food industry is an area that requires further investigation.
In conclusion, DOTH is a complex molecule that has gained significant attention from researchers due to its diverse range of biological activities. Its potential therapeutic applications, along with its simple synthesis method and high yield, make it a promising candidate for various scientific research applications. Further studies are needed to fully understand its mechanism of action and explore its potential in various fields.
Aplicaciones Científicas De Investigación
DOTH has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, antiviral, and antibacterial activities. DOTH has also been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
(Z)-oxido-[[(Z)-[oxido(pentyl)azaniumylidene]amino]oxymethoxyimino]-pentylazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N4O4/c1-3-5-7-9-14(16)12-18-11-19-13-15(17)10-8-6-4-2/h3-11H2,1-2H3/b14-12-,15-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUAAEZWZEXLGTO-DZDAAMPGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC[N+](=NOCON=[N+](CCCCC)[O-])[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/[N+](=N/OCO/N=[N+](\[O-])/CCCCC)/[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[(2-methoxyphenyl)amino]carbonyl}-1-naphthamide](/img/structure/B3846003.png)

![2-{2-[4-(3-bromobenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3846016.png)
![1,2-phenylene bis[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetate]](/img/structure/B3846024.png)
![N,N-diethyl-1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B3846029.png)



![N-{[(3-chlorophenyl)amino]carbonyl}-1-naphthamide](/img/structure/B3846070.png)
![4,5-dimethoxy-2-[3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone](/img/structure/B3846077.png)

![2-[2-(4-methoxyphenyl)ethyl]-3-methyl-1,3-benzothiazol-3-ium iodide](/img/structure/B3846084.png)

